Enantiomer-Specific Activity: (1R,2R) vs (1S,2S)
The (1R,2R) enantiomer of 2-amino-1-phenyl-1,3-propanediol is the sole biologically active isomer for chloramphenicol-type antibiotic synthesis, whereas the (1S,2S) enantiomer is completely devoid of such activity [1]. This absolute stereochemical dependence is not observed with alternative amino alcohols such as phenylalaninol or ephedrine, which exhibit different activity profiles [2]. The industrial synthesis of chloramphenicol yields both enantiomers in equal chemical and optical purity through resolution, making enantiomeric specification a critical procurement parameter [1].
| Evidence Dimension | Biological Activity in Chloramphenicol Synthesis |
|---|---|
| Target Compound Data | Biologically active |
| Comparator Or Baseline | (1S,2S)-2-amino-1-phenyl-1,3-propanediol: Biologically inactive |
| Quantified Difference | Absolute activity/inactivity dichotomy |
| Conditions | In vitro antibacterial assays (chloramphenicol synthesis) |
Why This Matters
Procurement must specify the correct enantiomer ((1R,2R) for active pharmaceutical ingredient synthesis) to avoid inactive byproduct; this is not a concern for non-stereospecific alternatives.
- [1] Erowid. (2004). An Efficient Synthesis of (S)-(+)-Amphetamine from (1S,2S)-2-Amino-1-Phenyl-1,3-Propanediol. Rhodium Archive. View Source
- [2] Akamanchi, K. G., et al. (1996). (1S,2S)-2-Amino-1-phenyl-1,3-propanediol, a Spin-off from Chloramphenicol Manufacture, as Chiral Synthon for (1S,2S)-Pseudoephedrine and (R)-Phenylalaninol. Indian Journal of Chemistry, 35B(4), 293-302. View Source
